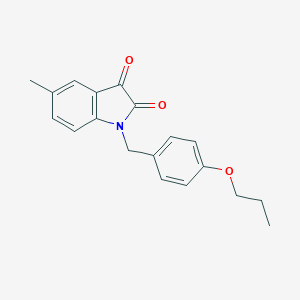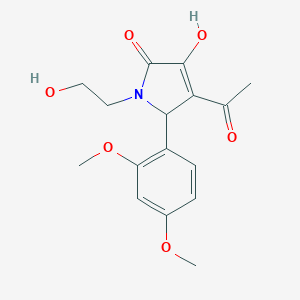
4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.36 g/mol. It belongs to the class of phthalazine derivatives, which are known for their valuable biological and pharmacological activities .
Preparation Methods
The synthesis of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves several steps. One common method includes the reaction of phthalic anhydride with substituted phenylacetic acids to yield benzyliden-3H-isobenzofuran-1-one intermediates. These intermediates are then treated with hydrazine to form 4-benzyl-2H-phthalazin-1-one derivatives, which are subsequently substituted with the corresponding aminoalkylalcohol to obtain the final product . Industrial production methods often utilize readily available and inexpensive scaffolds, employing short and straightforward synthetic routes to achieve high yields .
Chemical Reactions Analysis
4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phthalazine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological properties.
Biology: The compound exhibits antimicrobial activity against different microbial strains, including Gram-negative and Gram-positive bacteria.
Medicine: Phthalazine derivatives, including this compound, are known for their roles as antihistamines, vascular endothelial growth factor receptor inhibitors, and antihypertensive agents.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit p38MAP kinase, bind selectively to gamma-aminobutyric acid (GABA) receptors, and inhibit cyclooxygenase-2 (COX-2) enzymes . These interactions contribute to their pharmacological effects, such as anti-inflammatory, antimicrobial, and vasorelaxant activities .
Comparison with Similar Compounds
4-(Phthalazin-1-ylsulfanylmethyl)benzoic Acid can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure. The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
4-(phthalazin-1-ylsulfanylmethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20)12-7-5-11(6-8-12)10-21-15-14-4-2-1-3-13(14)9-17-18-15/h1-9H,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXQEZHOXRQQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)
![2-{[3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B366689.png)
![2-fluoro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B366692.png)


![N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)

![{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B366751.png)
![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)


![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)

